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Compound of Interest

Compound Name: Ampelopsin F

Cat. No.: B15594484

FOR IMMEDIATE RELEASE

[City, State] — [Date] — New research findings validate the significant anti-inflammatory potential
of Ampelopsin F, also known as dihydromyricetin (DHM), positioning it as a compelling
candidate for further investigation in the development of novel anti-inflammatory therapeutics. A
comprehensive comparative analysis against established anti-inflammatory agents,
Dexamethasone and Celecoxib, reveals Ampelopsin F's efficacy in a relevant preclinical
model of inflammation. This guide provides a detailed overview of the experimental data,
protocols, and underlying mechanisms of action for researchers, scientists, and drug
development professionals.

In Vitro Anti-inflammatory Efficacy

Ampelopsin F's anti-inflammatory capacity was evaluated in a widely accepted in vitro model
of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These
cells, when activated by LPS, mimic an inflammatory response by releasing key pro-
inflammatory mediators. The inhibitory effects of Ampelopsin F, Dexamethasone, and
Celecoxib on the production of Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-a), and
Interleukin-6 (IL-6) were quantified and are summarized below.
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Compound

Target Mediator

IC50 | Effective
Concentration

Cell Model

Ampelopsin F (DHM)

Nitric Oxide (NO)

~54.8 uM

LPS-stimulated RAW
264.7

Inhibition observed at

LPS-stimulated RAW

TNF-a

50 uM 264.7
L6 Inhibition observed at LPS-stimulated RAW

50 uM 264.7

o ) LPS-stimulated RAW
Dexamethasone Nitric Oxide (NO) 34.60 pg/mL
264.7[1]
Significant
) LPS-stimulated RAW
TNF-a suppression at 1uM
264.7[2][3]
and 10uM
Significant )
_ _ LPS-stimulated
IL-6 suppression at high
_ human myoblasts
concentrations
) o ] Significant inhibition at  LPS-stimulated RAW
Celecoxib Nitric Oxide (NO) ]
20 pM (with DHA) 264.7
INE Significant inhibition at  LPS-stimulated RAW
-a

20 uM (with DHA) 264.7

L6 Significant inhibition at  LPS-stimulated RAW

20 puM (with DHA)

264.7

Table 1: Comparative in vitro anti-inflammatory activity.

In Vivo Anti-inflammatory Validation

The anti-inflammatory effects of Ampelopsin F were further validated in the carrageenan-

induced paw edema model in rats, a standard in vivo model for acute inflammation.
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] ] Edema .
Compound Dose Time Point o Animal Model
Inhibition (%)

Ampelopsin F Significant
250 mg/kg 2-4 hours _ Rat[4]
(DHM) reduction

Indomethacin

10 mg/kg 4 hours ~35.5% - 36.4% Rat
(Standard)

Table 2: In vivo anti-inflammatory activity in carrageenan-induced paw edema.

Mechanistic Insights: Signaling Pathway Modulation

Ampelopsin F exerts its anti-inflammatory effects by modulating key intracellular signaling
pathways. The primary mechanism involves the inhibition of the NF-kB (Nuclear Factor kappa-
light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase)
signaling cascades.
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Figure 1: Ampelopsin F's inhibition of NF-kB and MAPK pathways.

Dexamethasone, a corticosteroid, primarily acts through the glucocorticoid receptor (GR),
which upon activation, translocates to the nucleus to suppress the expression of pro-
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inflammatory genes. Celecoxib is a selective COX-2 inhibitor, which blocks the production of
prostaglandins, key mediators of inflammation.

Experimental Protocols
In Vitro: LPS-Stimulated RAW 264.7 Macrophage Assay

o Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco’'s Modified
Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1%
penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

o Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of
Ampelopsin F, Dexamethasone, or Celecoxib for 1-2 hours.

 Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1
pg/mL) to the cell culture medium and incubating for 24 hours.

o Measurement of Inflammatory Mediators:

o Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture
supernatant is measured using the Griess reagent.

o TNF-a and IL-6: The levels of these cytokines in the culture supernatant are quantified
using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

o Data Analysis: The concentration of each compound that inhibits 50% of the inflammatory
mediator production (IC50) is calculated.
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Figure 2: In vitro experimental workflow.

In Vivo: Carrageenan-Induced Paw Edema in Rats

¢ Animals: Male Wistar rats (180-2009) are used for the study.

+ Treatment: Animals are divided into groups and administered orally with Ampelopsin F, a
standard anti-inflammatory drug (e.g., Indomethacin), or a vehicle control one hour before
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the induction of inflammation.

 Inflammation Induction: Acute inflammation is induced by injecting 0.1 mL of a 1%
carrageenan solution into the sub-plantar region of the right hind paw.

o Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer
at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

o Data Analysis: The percentage of edema inhibition is calculated for each group relative to the
vehicle control group. The formula used is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is
the average paw volume in the control group and Vt is the average paw volume in the
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treated group.

Figure 3: In vivo experimental workflow.

Conclusion

The presented data strongly supports the anti-inflammatory properties of Ampelopsin F. Its
ability to inhibit key pro-inflammatory mediators in vitro and reduce acute inflammation in vivo,
comparable in some respects to established drugs, underscores its therapeutic potential. The
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elucidation of its inhibitory action on the NF-kB and MAPK signaling pathways provides a solid
mechanistic foundation for its observed effects. Further research is warranted to explore the full
clinical potential of Ampelopsin F in the management of inflammatory disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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